3-(benzylsulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide.
Attachment of the Phenylmethanesulfonyl Group: This step involves the reaction of the thiadiazole intermediate with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanamide Moiety: The final step includes the reaction of the intermediate with a suitable amine to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Triethylamine, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENESULFONAMIDE
- N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-FURANCARBOXAMIDE
- N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-5-METHYL-2-FURAMIDE
Uniqueness
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N3O3S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H23N3O3S2/c22-16(11-12-26(23,24)13-14-7-3-1-4-8-14)19-18-21-20-17(25-18)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21,22) |
InChI Key |
GBBVUTAMZSTWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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